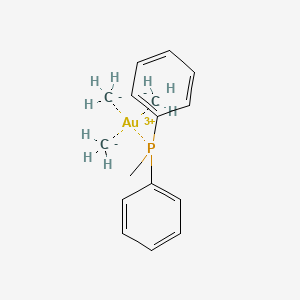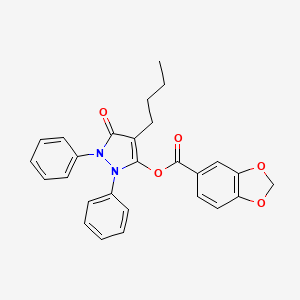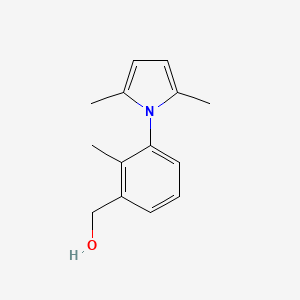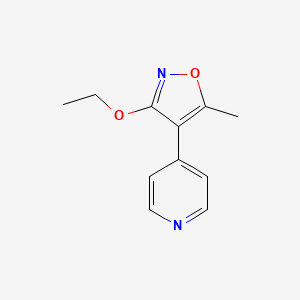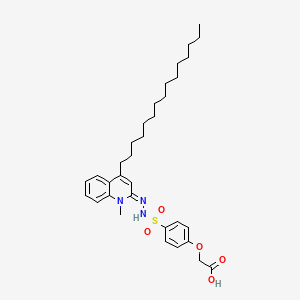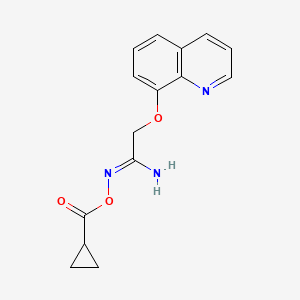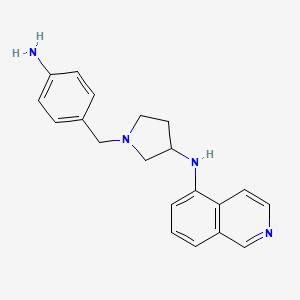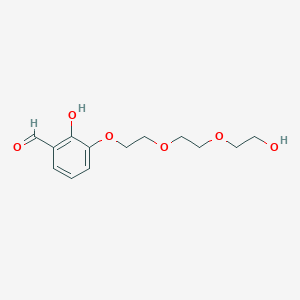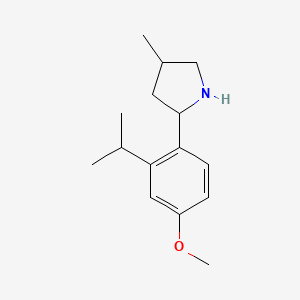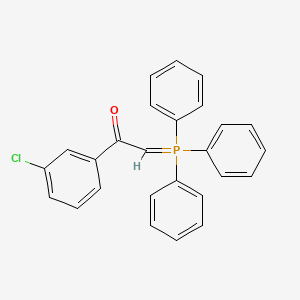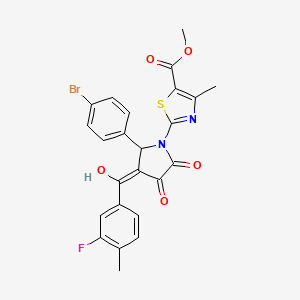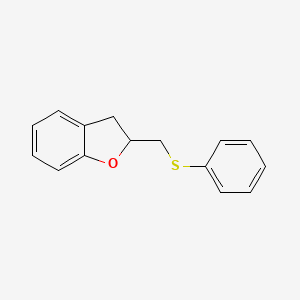
2-((Phenylthio)methyl)-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Phenylthio)methyl)-2,3-dihydrobenzofuran is an organic compound that features a benzofuran ring system with a phenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran typically involves the reaction of benzofuran derivatives with phenylthiomethylating agents. One common method includes the use of phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Phenylthio)methyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzofuran derivatives without the phenylthio group.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Phenylthio)methyl)-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in the observed biological activities of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((Phenylthio)methyl)benzofuran
- 2-((Phenylthio)methyl)-2,3-dihydrobenzothiophene
- 2-((Phenylthio)methyl)-2,3-dihydroindole
Uniqueness
2-((Phenylthio)methyl)-2,3-dihydrobenzofuran is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
74455-32-6 |
|---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H14OS/c1-2-7-14(8-3-1)17-11-13-10-12-6-4-5-9-15(12)16-13/h1-9,13H,10-11H2 |
InChI Key |
RHRSUVLDTJNFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


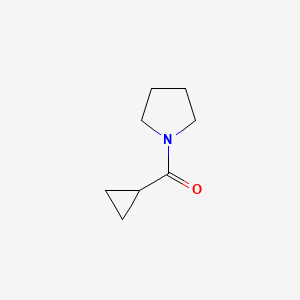
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)
